(4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-hydroxyphenyl)phenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-17-10-8-15(9-11-17)14-4-6-16(7-5-14)18(21)19-12-2-1-3-13-19/h4-11,20H,1-3,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQODQYWGUOWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653824 | |
| Record name | (4'-Hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125430-43-4 | |
| Record name | (4'-Hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid or derivative
Starting from 4-bromophenol or 4-hydroxyphenylboronic acid, a Suzuki coupling with 4-bromobenzoic acid or its ester derivative is performed.
Typical conditions include Pd(0) catalysts such as Pd(PPh3)4, a base like K2CO3 or Na2CO3, and solvents such as toluene, ethanol, or water under reflux or elevated temperature.
The product is the biphenyl carboxylic acid bearing a hydroxy group at the 4' position.
Activation of the carboxylic acid
The biphenyl carboxylic acid is converted to a more reactive intermediate, commonly the acid chloride, using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
This step is conducted under anhydrous conditions, often in solvents like dichloromethane or chloroform at low temperature.
Coupling with piperidine
The acid chloride intermediate is reacted with piperidine to form the amide bond, yielding this compound.
The reaction is typically performed in an inert solvent such as dichloromethane, with a base like triethylamine to scavenge HCl formed during the reaction.
The reaction is carried out at 0°C to room temperature to minimize side reactions.
Purification
The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
Final characterization confirms the structure and purity.
Data Table: Representative Compounds and Their MAGL Inhibitory Activities
| Compound ID | Substituents on Biphenyl Ring | Piperidine Amide | IC50 (µM) | Notes |
|---|---|---|---|---|
| 5 | Biphenyl with hydroxy group | Piperidin-1-yl | 9.9 ± 0.6 | Binding mode A |
| 6 | Biphenyl with hydroxy group | Piperidin-1-yl | 2.1 ± 0.4 | Preferred binding mode B |
| 7a | Para-chloro phenyl | Piperidin-1-yl | 5.4 ± 0.1 | Reference compound |
| 8 | Methylenes replacing C=O | Piperidin-1-yl | >100 | Loss of activity |
| 9 | Piperazine ring replacing piperidine | Piperazinyl | >100 | Loss of activity |
Note: Data adapted from structural optimization studies of related piperidinyl biphenyl ketones targeting MAGL inhibition
Summary of Preparation Method Analysis
The synthesis of this compound involves Suzuki coupling to build the biphenyl scaffold, conversion of carboxylic acid to acid chloride, and subsequent amidation with piperidine.
Molecular modeling and docking studies support the structural features essential for biological activity, guiding the design of analogues.
Substituent effects on the biphenyl ring influence potency, with hydroxy substitution playing a key role.
The piperidine ring and the amide carbonyl are critical for enzyme binding and activity.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic -OH group undergoes oxidation under controlled conditions. Key findings include:
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Reagents : Potassium permanganate (KMnO₄) in acidic or alkaline media .
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Products : Forms a quinone derivative via two-electron oxidation .
Reduction Reactions
The ketone group (C=O) in the piperidinyl methanone moiety is reducible:
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Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
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Conditions : Tetrahydrofuran (THF) at 0–25°C for 2–4 hours .
-
Products : Yields a secondary alcohol without affecting the biphenyl system.
Electrophilic Aromatic Substitution (EAS)
The biphenyl system participates in EAS at the para positions relative to hydroxyl and ketone groups:
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Bromination | Br₂/FeBr₃ | Dichloromethane, 25°C, 12 h | 3-Bromo derivative |
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 h | 3-Nitro derivative |
| Sulfonation | H₂SO₄/SO₃ | 80°C, 6 h | 3-Sulfo derivative |
Cross-Coupling Reactions
The biphenyl moiety enables palladium-catalyzed coupling:
-
Suzuki-Miyaura Coupling :
Functionalization of the Piperidine Ring
The piperidine nitrogen undergoes alkylation/sulfonylation:
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| N-Alkylation | Alkyl halides/K₂CO₃ | DMF, 80°C, 8 h | N-alkylpiperidine derivatives |
| N-Sulfonylation | Sulfonyl chlorides | CH₂Cl₂, 25°C, 12 h | Sulfonamide derivatives |
Condensation Reactions
The ketone group participates in Claisen-Schmidt condensations:
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Partners : Aromatic aldehydes (e.g., 4-fluorobenzaldehyde) .
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Products : α,β-unsaturated ketones with extended conjugation .
Click Chemistry Modifications
The hydroxyl group can be derivatized for azide-alkyne cycloadditions:
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Step 1 : Propargylation of -OH using propargyl bromide/K₂CO₃ .
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Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with aryl azides .
Key Research Findings:
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Antimicrobial Derivatives : Sulfonylated analogs (e.g., 4-fluorobenzenesulfonyl derivatives) show enhanced antibacterial activity (MIC = 2.7–7.5 µM against M. tuberculosis) .
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Anti-inflammatory Potential : Compounds with electron-withdrawing groups (e.g., -CF₃, -NO₂) inhibit IL-6 and TNF-α secretion by 60–80% in LPS-induced models .
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Solubility Optimization : Introduction of polar groups (-OH, -NH₂) improves aqueous solubility by 3–5 fold without compromising stability .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has been evaluated for its efficacy against various viruses, including influenza and coronaviruses.
- Mechanism of Action : The compound has been identified as a non-covalent inhibitor of the main protease (Mpro) of coronaviruses, which is crucial for viral replication. This mechanism positions it as a candidate for further optimization in the development of antiviral therapies .
- Case Study : A study demonstrated that derivatives of piperidine, including (4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone, exhibited significant inhibition of viral replication in vitro. The research involved synthesizing a library of 1,4,4-trisubstituted piperidines and evaluating their antiviral properties, leading to the identification of several promising candidates for further development .
Drug Design and Synthesis
The compound serves as a scaffold for drug design due to its structural versatility. It can be modified to enhance its pharmacological properties.
- Synthetic Methodologies : The one-step Ugi four-component reaction has been employed to synthesize various derivatives efficiently. This method allows for the rapid generation of structurally diverse libraries that can be screened for biological activity .
Interaction with Biological Targets
Research indicates that this compound interacts with multiple biological targets, which broadens its therapeutic potential:
- Bcl-2 Inhibition : The compound has shown promise in inhibiting Bcl-2 family proteins, which are involved in regulating apoptosis. This suggests potential applications in cancer therapy by promoting programmed cell death in cancerous cells .
Mechanism of Action
The mechanism of action of (4’-Hydroxy-[1,1’-biphenyl]-4-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the piperidinyl methanone moiety can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Biphenyl Scaffold
Hydroxy vs. Alkyl/Electron-Withdrawing Groups
- (4'-Pentyl-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone: The replacement of the 4'-hydroxy group with a pentyl chain increases hydrophobicity. Structural confirmation via NMR (¹H and ¹³C) was reported .
- (4'-Bromo-[1,1'-biphenyl]-4-yl)(phenyl)methanone: Substitution with a bromine atom introduces steric bulk and electron-withdrawing effects, which can alter electronic properties and reactivity. This compound is used in Suzuki-Miyaura coupling reactions .
Piperidinyl vs. Other Amine Moieties
- [1,1'-Biphenyl]-4-yl(pyrrolidin-1-yl)methanone: Replacing piperidine with pyrrolidine (a 5-membered ring) reduces steric bulk and increases ring strain. This change impacts conformational flexibility and binding interactions, as seen in studies of carboxamide derivatives .
- [1,1'-Biphenyl]-4-yl(4-(perfluorophenyl)piperidin-1-yl)methanone: The perfluorophenyl group introduces strong electron-withdrawing effects and fluorophilic interactions. This compound, synthesized in 65% yield, exhibits distinct NMR shifts (e.g., 1H δ 7.41 ppm for aromatic protons) compared to the hydroxy analogue .
Functional Group Modifications on the Methanone Core
Methanone vs. Ester/Amide Derivatives
- Methyl 3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoate: Replacing the methanone with an ester group alters electronic properties and metabolic stability. This compound was synthesized in 293.1152 g/mol molecular weight with a 100:1 petroleum ether/ethyl acetate solvent system .
- N-[3-(pyrrolidin-1-yl)propyl][1,1'-biphenyl]-4-carboxamide: The amide linkage introduces hydrogen-bonding capacity and rigidity. NMR data (¹³C δ 166.6 ppm for the carbonyl) confirm structural differences from methanone derivatives .
Biological Activity
(4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone, also known as compound CID 39826607, is an organic compound characterized by a biphenyl structure with a hydroxy group and a piperidinyl methanone moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
- Molecular Formula : C18H19NO2
- Molecular Weight : 281.35 g/mol
- CAS Number : 1125430-43-4
The structural features of this compound enable it to interact with various biological targets, which may lead to therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through the hydroxy group and interact with enzymes and receptors via the piperidinyl methanone moiety. These interactions can modulate various biological pathways, contributing to its pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its efficacy against a range of pathogens, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
The compound has shown potential anti-inflammatory effects in vitro. Its ability to inhibit pro-inflammatory cytokines suggests that it could be beneficial in treating inflammatory diseases .
Neuropharmacological Effects
Preliminary studies suggest that derivatives of this compound may interact with serotonin receptors, particularly 5-HT1A receptors. This interaction could imply antidepressant-like effects, although further research is necessary to elucidate these mechanisms fully .
Study on Antiviral Activity
A recent study evaluated the antiviral potential of related piperidine derivatives against human coronaviruses. While specific data on this compound was not detailed, the structural similarities suggest potential antiviral activity worth exploring .
SAR Analysis
Structure-activity relationship (SAR) studies have been conducted on similar compounds to determine their biological profiles. These studies highlighted the importance of substituents on the piperidine ring in enhancing selectivity and potency against various biological targets .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (4-Hydroxy-piperidin-1-yl)-piperidin-3-yl-methanone | Structure | Antimicrobial |
| (4-Hydroxy-phenyl)-piperazin-1-yl-methanone | Structure | Antidepressant-like effects |
The unique biphenyl structure combined with the piperidinyl methanone moiety distinguishes this compound from other similar compounds, potentially enhancing its effectiveness against specific biological targets .
Q & A
Q. Validation techniques :
- 1H/13C-NMR : Aromatic protons (δ 6.5–8.0 ppm) confirm biphenyl connectivity, while piperidine protons (δ 1.5–3.5 ppm) verify the heterocyclic moiety .
- HPLC : Retention times (e.g., 11.5–13.0 minutes) and peak areas (>95% at 254 nm) confirm purity .
- Elemental analysis : Discrepancies <0.4% between calculated and observed C/H/N ratios ensure compositional accuracy .
Advanced: How can structural contradictions in spectroscopic data (e.g., NMR shifts) be resolved for this compound?
Answer:
Discrepancies often arise due to:
- Tautomerism : The 4'-hydroxy group may participate in keto-enol tautomerism, altering NMR signals. Solvent choice (e.g., DMSO-d6 vs. CDCl3) can stabilize specific forms .
- Conformational flexibility : Piperidine ring puckering generates multiple signals. Variable-temperature NMR or DFT calculations help assign dynamic equilibria .
- Impurity profiling : LC-MS identifies byproducts (e.g., incomplete deprotection of hydroxyl groups) that distort spectral data .
Example resolution : In , compound 22b showed a 0.3% deviation in elemental analysis, prompting re-crystallization to remove trace solvents.
Basic: What structural features of this compound correlate with its biological activity?
Answer: Key pharmacophores include:
Q. Table 1: Structural-Activity Trends in Analogues
| Substituent Modification | Biological Impact (e.g., IC50) | Source |
|---|---|---|
| Replacement of 4'-OH with OMe | ↓ Binding affinity to σ1 | |
| Piperidine → pyrrolidine | ↑ Metabolic stability |
Advanced: How does X-ray crystallography inform target interactions of this compound?
Answer:
Crystal structures (e.g., ) reveal:
- Hydrogen-bond networks : The 4'-hydroxy group forms a 2.8 Å bond with Asp189 in hypothetical enzyme models, critical for inhibition .
- Torsional angles : Biphenyl dihedral angles (~30°) optimize van der Waals contacts in hydrophobic pockets .
- Solvent-accessible surfaces : Piperidine nitrogen participates in salt bridges with acidic residues (e.g., Glu205) .
Methodological note : Synchrotron radiation (λ = 0.710–0.980 Å) resolves electron density maps for accurate hydrogen placement .
Basic: What analytical strategies ensure batch-to-batch consistency in preclinical studies?
Answer:
- Stability testing : Accelerated degradation studies (40°C/75% RH) monitor hydrolytic cleavage of the methanone group .
- Chiral HPLC : Ensures enantiopurity if asymmetric synthesis is used (e.g., for piperidine derivatives) .
- Mass balance : Combines LC-UV, NMR, and mass spectrometry to account for all impurities ≥0.1% .
Advanced: How can contradictory biological data (e.g., IC50 variability) across assays be reconciled?
Answer:
Factors causing variability include:
- Assay conditions : Serum protein binding (e.g., albumin) reduces free drug concentration; use serum-free media for IC50 comparisons .
- Cell line differences : σ1 receptor density varies between neuronal (SH-SY5Y) and cancer (MCF-7) lines, altering potency .
- Redox interference : The biphenyl group may quench fluorescent probes in viability assays; validate with orthogonal methods (e.g., ATP luminescence) .
Case study : In , compound 13d showed 10-fold higher IC50 in serum-containing media due to protein binding.
Basic: What computational tools predict the pharmacokinetic profile of this compound?
Answer:
- ADMET predictors : SwissADME estimates logP (~3.2) and CNS permeability (BOILED-Egg model) .
- Molecular dynamics (MD) : Simulates blood-brain barrier penetration via free-energy calculations for the piperidine group .
- Metabolism prediction : CYP3A4-mediated N-dealkylation is flagged using StarDrop’s DEREK module .
Advanced: What strategies optimize solubility without compromising target affinity?
Answer:
- Prodrug design : Phosphorylation of the 4'-hydroxy group enhances aqueous solubility, with enzymatic cleavage in vivo .
- Co-crystallization : Co-formers like succinic acid improve dissolution rates (pH-dependent solubility >2 mg/mL) .
- PEGylation : Attaching polyethylene glycol (PEG) chains to the piperidine nitrogen reduces crystallinity .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of airborne particulates (particle size <5 µm) .
- Waste disposal : Incinerate at >1000°C to prevent environmental release .
Advanced: How do substituent electronic effects modulate the compound’s UV-Vis spectrum?
Answer:
- Conjugation extension : Electron-withdrawing groups (e.g., -CF3) redshift λmax by 20–30 nm via charge-transfer transitions .
- Hydroxy group tautomerism : Enol forms increase absorbance at 270 nm (ε = 12,500 M⁻¹cm⁻¹) in methanol .
Q. Table 2: UV-Vis Spectral Data
| Substituent | λmax (nm) | ε (M⁻¹cm⁻¹) |
|---|---|---|
| 4'-OH | 265 | 10,200 |
| 4'-OMe | 258 | 8,750 |
| 3-CF3 | 285 | 15,300 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
